2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid

Description

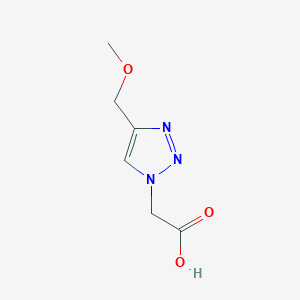

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a triazole-based compound featuring a methoxymethyl substituent at the 4-position of the triazole ring and an acetic acid moiety at the 1-position. This structure combines the reactivity of the 1,2,3-triazole core with the solubility-enhancing properties of the methoxymethyl group.

Properties

IUPAC Name |

2-[4-(methoxymethyl)triazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-4-5-2-9(8-7-5)3-6(10)11/h2H,3-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOOMSRFJDDZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for constructing 1,2,3-triazoles. For the target compound, the protocol involves:

-

Synthesis of Propargyl Acetic Acid Derivative :

-

Preparation of Azide Precursor :

-

Cycloaddition Reaction :

Advantages : High regioselectivity (1,4-disubstituted triazole), scalability, and mild conditions .

Multi-Step Condensation and Alkylation

This method avoids metal catalysts and emphasizes atom economy:

-

Triazole Ring Formation :

-

Methoxymethyl Introduction :

-

Ester Hydrolysis :

Advantages : Metal-free, suitable for acid-sensitive substrates .

Continuous-Flow Synthesis

A sustainable approach adapted from related triazole syntheses :

-

Flow Reactor Setup :

-

In-Line Purification :

Advantages : Reduced reaction time, improved safety for exothermic steps .

Solid-Phase Synthesis

Adapted from peptide chemistry for high-throughput applications :

-

Resin Functionalization :

-

Triazole Formation :

-

Cleavage and Isolation :

Enzymatic Catalysis

A niche method for enantioselective synthesis :

-

Lipase-Mediated Esterification :

-

Chemoenzymatic Methoxymethylation :

Limitations : Low yield and scalability but valuable for chiral applications .

Microwave-Assisted Synthesis

Accelerates reaction kinetics for rapid triazole formation :

-

One-Pot Protocol :

-

Direct Hydrolysis :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Temperature | Scalability | Sustainability |

|---|---|---|---|---|---|

| CuAAC | 92 | 4 h | rt | High | Moderate |

| Multi-Step Condensation | 70 | 13 h | 0–50°C | Moderate | High |

| Continuous-Flow | 89 | 10 min | 60°C | High | High |

| Solid-Phase | 75 | 24 h | rt | Low | Low |

| Enzymatic | 40 | 72 h | 37–40°C | Low | High |

| Microwave | 88 | 15 min | 100°C | Moderate | Moderate |

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(4-(Formyl)-1H-1,2,3-triazol-1-yl)acetic acid.

Reduction: Formation of 2-(4-(Methoxymethyl)-1,2-dihydro-1H-1,2,3-triazol-1-yl)acetic acid.

Substitution: Formation of various substituted triazole derivatives depending on the reagent used.

Scientific Research Applications

Antibacterial Applications

Research has indicated that triazole derivatives, including 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid, exhibit significant antibacterial properties. A study demonstrated that compounds with similar triazole structures showed effective inhibition against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to their ability to interfere with bacterial enzyme targets, which is corroborated by molecular docking studies indicating strong binding affinities to these targets .

Key Findings:

- Broad-spectrum Activity: Compounds derived from triazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Molecular Docking: High binding affinities (e.g., docking scores of -9.8 kcal/mol) suggest robust interactions with bacterial enzymes, supporting their potential as therapeutic agents .

Anticancer Potential

The anticancer activity of this compound is an area of active research. Studies have explored its efficacy against multiple cancer cell lines. For instance, derivatives of triazoles have been tested for their cytotoxic effects on leukemia and central nervous system cancer cell lines.

Case Study:

A recent investigation into triazole derivatives revealed that certain compounds exhibited significant cytotoxicity against leukemia cell lines with inhibition rates exceeding 70%. These findings suggest that the incorporation of the triazole moiety enhances the anticancer activity of the compounds .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of DNA Synthesis: Triazole compounds can disrupt nucleic acid synthesis in bacteria and cancer cells.

- Induction of Apoptosis: Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors in microbial or cancer cells, leading to their death or inhibition of growth.

Agriculture: It may act by disrupting the metabolic pathways of pests or fungi, leading to their death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of triazole derivatives is heavily influenced by substituents at the 4- and 5-positions. Key comparisons include:

BTTAA (2-(4-((Bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)

- Substituents: Bis(tert-butyl-triazolylmethyl)amino group at the 4-position.

- Properties : The bulky tert-butyl groups enhance copper(I) stabilization in CuAAC (copper-catalyzed azide-alkyne cycloaddition), making BTTAA a superior ligand for biocompatible click reactions in live cells .

- Applications : Widely used in metabolic labeling and protein conjugation .

2-(4-(3-Acetamidophenyl)-1H-1,2,3-triazol-1-yl)acetic Acid

- Substituents : 3-Acetamidophenyl group at the 4-position.

- Properties : The aromatic acetamidophenyl group improves binding affinity to enzyme active sites (e.g., c-Met kinase inhibition) .

- Applications : Investigated as a therapeutic agent in cancer research .

2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]acetic Acid

- Substituents : Pyridyl group at the 4-position.

- Properties : The pyridyl moiety enables metal coordination (e.g., transition metals), useful in catalysis and material science .

2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic Acid

- Substituents : Ethoxycarbonyl and methyl groups at the 4- and 5-positions.

- Properties : The ester group increases hydrophobicity but may hydrolyze to a carboxylic acid in vivo, affecting bioavailability .

Target Compound: 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic Acid

- Substituents : Methoxymethyl group at the 4-position.

- Hypothesized Properties: Solubility: Higher than aryl-substituted analogs due to the polar methoxy group. Electronic Effects: Electron-donating methoxy group may modulate triazole ring reactivity in click chemistry. Applications: Potential in drug design where balanced solubility and mild steric hindrance are critical.

Comparative Data Table

Biological Activity

2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions leading to the formation of the triazole ring and subsequent acetic acid functionalization. Research has demonstrated various methods for synthesizing triazole derivatives, often utilizing click chemistry techniques that allow for efficient and selective formation of these compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antimicrobial agents. For instance:

| Microorganism | MIC (μg/mL) | Reference Agent | Reference MIC (μg/mL) |

|---|---|---|---|

| Mycobacterium tuberculosis | 6.25 | Streptomycin | 6.25 |

| Aspergillus niger | 6.25 | Fluconazole | 8 |

| Staphylococcus aureus | 8 | Vancomycin | 16 |

These findings suggest that the compound has comparable or superior activity against certain pathogens when compared to established antibiotics .

Anticancer Activity

The triazole scaffold has also been associated with anticancer properties. Studies have indicated that derivatives containing the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have shown promising results in inhibiting the growth of breast and lung cancer cell lines in vitro .

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets within cells. For instance, some studies have suggested that these compounds may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation. The detailed mechanism remains an active area of research but may involve modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of triazole derivatives in clinical settings:

- Antitubercular Activity : A study involving a series of synthesized triazole derivatives demonstrated that compounds similar to this compound exhibited significant antitubercular activity in vitro against M. tuberculosis, suggesting potential for further development as therapeutic agents .

- Antifungal Efficacy : Another investigation revealed that triazole derivatives showed high antifungal activity against various strains of fungi, outperforming traditional antifungal agents in some cases. This highlights their potential use in treating fungal infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via 1,3-dipolar cycloaddition between azidoacetic acid and alkynes, followed by functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation. Solvent choice (e.g., DMF or THF), temperature (50–80°C), and catalysts (e.g., CuI) significantly impact yield. Post-synthesis purification via recrystallization (ethanol/water) or chromatography is critical for purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹). ¹H/¹³C NMR identifies methoxymethyl (δ ~3.3 ppm for OCH₃) and acetic acid protons (δ ~4.2 ppm for CH₂).

- Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C/H/N/O percentages.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in monohydrate forms) .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodology : Triazole derivatives are explored as peptidomimetics or enzyme inhibitors. For example, analogs with thiazole or benzimidazole substituents (e.g., compound 9c in ) exhibit binding to carbohydrate-active enzymes, validated via molecular docking. Biological assays (e.g., IC₅₀ measurements) are recommended post-synthesis .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during triazole ring formation?

- Methodology : Regioselectivity in CuAAC favors 1,4-disubstituted triazoles, but competing pathways may arise. Strategies include:

- Catalyst Optimization : Use of Ru-based catalysts for 1,5-regioselectivity.

- Microwave-Assisted Synthesis : Enhances reaction control and reduces side products.

- Computational Modeling : Predict regiochemical outcomes using DFT calculations .

Q. What computational methods predict the binding interactions of this triazole derivative with biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger evaluate binding poses (e.g., compound 9c binding to α-glucosidase in ).

- MD Simulations : Assess stability of ligand-target complexes over time (≥100 ns trajectories).

- Free-Energy Perturbation : Quantifies binding affinity differences between analogs .

Q. How do contradictory data in spectral analysis arise, and what validation strategies are recommended?

- Methodology : Discrepancies may stem from:

- Tautomerism : Triazole NH protons may exchange rapidly, complicating NMR assignments. Use D₂O exchange or ¹⁵N-labeled analogs.

- Polymorphism : X-ray diffraction distinguishes between crystal forms.

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Q. What sustainable synthesis approaches minimize environmental impact?

- Methodology :

- Continuous-Flow Chemistry : Reduces solvent waste and improves reproducibility (e.g., ’s 66% yield via flow process).

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol.

- Catalyst Recycling : Immobilize Cu catalysts on silica to reduce heavy metal waste .

Q. How do hydrogen-bonding patterns in the crystal structure influence physicochemical properties?

- Methodology : Strong O–H⋯N/O–H⋯O interactions (e.g., in ) enhance thermal stability and reduce solubility in apolar solvents. Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions. Adjust substituents (e.g., methoxy vs. bromo) to modulate packing efficiency .

Q. What strategies optimize synthetic routes for scalability in academic settings?

- Methodology :

- Batch-to-Flow Translation : Transition from flask-based reactions to continuous-flow systems for >10 g scale (e.g., ).

- Chromatography Avoidance : Design reactions with inherent precipitation (e.g., pH-driven crystallization).

- In Situ Monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress and minimize offline analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.